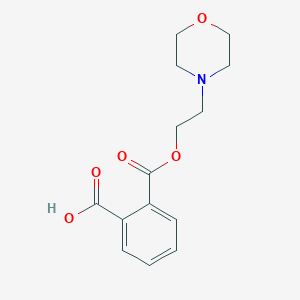
2-(2-Morpholin-4-ylethoxycarbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Morpholin-4-ylethoxycarbonyl)benzoic acid is an organic compound with the molecular formula C13H17NO4 It is characterized by the presence of a benzoic acid moiety linked to a morpholine ring via an ethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholin-4-ylethoxycarbonyl)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-chloroethyl morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Morpholin-4-ylethoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
2-(2-Morpholin-4-ylethoxycarbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Morpholin-4-ylethoxycarbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Morpholin-4-ylethoxy)benzoic acid
- 2-chloro-4-(morpholin-4-yl)benzoic acid
- 2-[(4-Morpholinylcarbonyl)Amino]Benzoic Acid
Uniqueness
2-(2-Morpholin-4-ylethoxycarbonyl)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the morpholine ring and the ethoxycarbonyl group allows for versatile chemical modifications and interactions with various molecular targets.
Propiedades
IUPAC Name |
2-(2-morpholin-4-ylethoxycarbonyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-13(17)11-3-1-2-4-12(11)14(18)20-10-7-15-5-8-19-9-6-15/h1-4H,5-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORADOZVQQUAMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-6-nitro-1,3-benzothiazole](/img/structure/B5864425.png)
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B5864429.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5864436.png)
![4-[(4-methoxy-1-naphthyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5864440.png)

![3-(2-oxo-2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B5864449.png)
![N'-{[(3,4-dimethylphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B5864459.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-propylpentanamide](/img/structure/B5864464.png)

![N-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5864480.png)

![N-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5864515.png)
